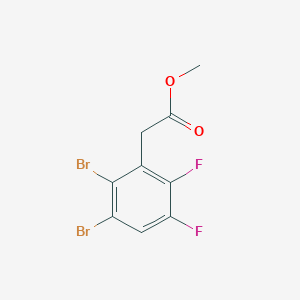

Methyl 2,3-dibromo-5,6-difluorophenylacetate

Description

Properties

IUPAC Name |

methyl 2-(2,3-dibromo-5,6-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-8(11)5(10)3-6(12)9(4)13/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUWAGIUCNCRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC(=C1Br)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dibromo-5,6-difluorophenylacetate typically involves the bromination and fluorination of a phenylacetate precursor. One common method involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination reactions, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The process may also include purification steps such as recrystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibromo-5,6-difluorophenylacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2,3-dibromo-5,6-difluorophenylacetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2,3-dibromo-5,6-difluorophenylacetate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Methyl 2,4-Bromo-2,6-Difluorophenylacetate (CAS 1807134-97-9)

- Substituents : Bromines at 2- and 4-positions; fluorines at 2- and 6-positions.

- Key Differences: The bromine at the 4-position (para to the ester group) reduces steric hindrance compared to the ortho-dibromo arrangement in the target compound.

Methyl 4,5-Dibromo-2,3-Difluorophenylacetate (CAS 1806349-45-0)

- Substituents : Bromines at 4- and 5-positions; fluorines at 2- and 3-positions.

- Key Differences : The adjacent bromines (4,5-) create a sterically crowded environment, which could hinder reactions requiring planar transition states (e.g., electrophilic substitution). The fluorine positions (2,3-) further polarize the ring, increasing electron deficiency compared to the target compound’s 5,6-difluoro arrangement .

Methyl 3-Amino-2,6-Difluorophenylacetate (CAS 361336-80-3)

- Substituents: Amino group at 3-position; fluorines at 2- and 6-positions.

- Key Differences: The electron-donating amino group significantly increases ring electron density, making this compound more reactive toward electrophiles. Unlike the brominated analogs, it is less suited for cross-coupling but more applicable in diazotization or amide formation .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| Target Compound | C₉H₆Br₂F₂O₂ | 343.95 | 2,3-Br; 5,6-F | High for cross-coupling; moderate hydrolysis stability |

| Methyl 2,4-Bromo-2,6-Difluorophenylacetate | C₉H₆Br₂F₂O₂ | 343.95 | 2,4-Br; 2,6-F | Enhanced conjugation; lower steric hindrance |

| Methyl 4,5-Dibromo-2,3-Difluorophenylacetate | C₉H₆Br₂F₂O₂ | 343.95 | 4,5-Br; 2,3-F | High steric hindrance; polarized ring |

| Methyl 3-Amino-2,6-Difluorophenylacetate | C₉H₈F₂NO₂ | 219.17 | 3-NH₂; 2,6-F | High electrophilic reactivity; prone to oxidation |

Notes:

- The target compound and its dibromo-difluoro analogs share identical molecular formulas but differ in substituent positions, leading to distinct electronic and steric profiles.

- Amino-substituted derivatives exhibit markedly lower molecular weights and increased polarity due to the NH₂ group .

Research Implications

Structural similarity metrics (e.g., Tanimoto coefficients) highlight the importance of substituent positions in virtual screening. While the target compound and its dibromo-difluoro analogs share high structural similarity, their biological activities may diverge significantly due to differences in electronic and steric effects .

Biological Activity

Methyl 2,3-dibromo-5,6-difluorophenylacetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H8Br2F2O2

- Molecular Weight : 343.98 g/mol

- IUPAC Name : Methyl 2,3-dibromo-5,6-difluorobenzoate

The compound features a phenylacetate moiety with bromine and fluorine substituents, which are known to influence its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have indicated that halogenated compounds can possess significant antimicrobial activity. The presence of bromine and fluorine atoms enhances the lipophilicity and stability of the molecule, potentially increasing its efficacy against various microbial strains.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways. The interaction with protein kinase C (PKC) has been noted in related studies, suggesting that this compound may influence inflammatory responses by acting as a PKC modulator .

- Antitumor Activity : Preliminary data suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest through various signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Kinase C Modulation : The compound may activate or inhibit PKC pathways, which are crucial in regulating cell proliferation and survival. This modulation can lead to altered gene expression profiles associated with inflammation and tumorigenesis .

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds often induce oxidative stress in cells, leading to increased ROS production. This can result in cellular damage and apoptosis in susceptible cell types.

- DNA Interaction : Some studies suggest that halogenated phenylacetates can intercalate into DNA or bind covalently to DNA bases, leading to mutagenic effects that could contribute to their antitumor properties.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of halogenated phenylacetates found that this compound displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving murine models of inflammation, the administration of this compound resulted in a marked reduction in paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Case Study 3: Antitumor Potential

Research conducted on various cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.